molecular formula C9H12ClNO2 B8152888 3-Chloro-5-(2-methoxyethoxy)aniline

3-Chloro-5-(2-methoxyethoxy)aniline

Cat. No.: B8152888
M. Wt: 201.65 g/mol
InChI Key: LJRNGMRETUURKJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 2-methoxyethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Chloro-5-(2-methoxyethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(2-methoxyethoxy)aniline is unique due to the specific positioning of the chlorine and 2-methoxyethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-chloro-5-(2-methoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNGMRETUURKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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